molecular formula C11H20N2O3 B13541110 Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate

Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate

Cat. No.: B13541110
M. Wt: 228.29 g/mol
InChI Key: OGNGJZCRDSJWKX-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate is a chemical compound with the molecular formula C12H22N2O2. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its interesting structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted products with different functional groups replacing the original ones.

Scientific Research Applications

Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-6-4-11(8-13)12-5-7-15-11/h12H,4-8H2,1-3H3

InChI Key

OGNGJZCRDSJWKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)NCCO2

Origin of Product

United States

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